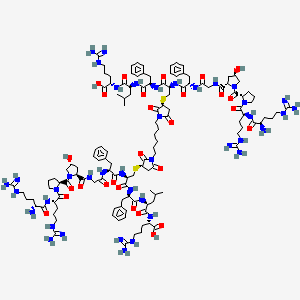

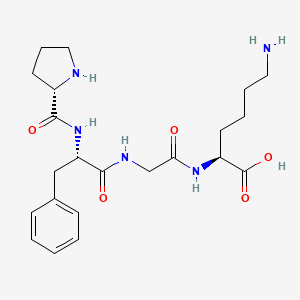

H-Pro-Phe-Gly-Lys-OH

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“H-Pro-Phe-Gly-Lys-OH” is a peptide sequence consisting of four amino acids: Proline (Pro), Phenylalanine (Phe), Glycine (Gly), and Lysine (Lys) . It is used for research purposes .

Synthesis Analysis

The synthesis of such peptides typically involves extending the peptide chain from the C-terminus . The process includes synthesizing protected amino acids and condensing them using methods like the mixed anhydride method . The final step involves removing the protection using hydrogenolysis .Molecular Structure Analysis

The molecular structure of a peptide like “this compound” can be analyzed using tools like PepDraw . These tools can draw the peptide’s primary structure and calculate theoretical peptide properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the formation of peptide bonds using mixed anhydride and azide methods . The free tripeptide is obtained via hydrogenolysis over a Ni catalyst .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various methods. For example, IR spectroscopy can confirm the structure of the protected tripeptide .Scientific Research Applications

Insulin Analogs Synthesis : The use of similar peptides in the preparation of novel semisynthetic insulin analogs has been documented. For instance, Žáková et al. (2007) described the synthesis and characterization of novel insulin analogs using a related peptide, demonstrating its potential in diabetes treatment and insulin receptor affinity studies (Žáková et al., 2007).

Metal Ion Coordination Studies : Bataille et al. (1985) investigated the interaction of peptides like H-Pro-Phe-Gly-Lys-OH with metal ions. Their work provides insights into the structural stabilization of peptides by Cu(II) ions, which is relevant in understanding peptide-metal interactions in biological systems (Bataille et al., 1985).

Corticotropin Peptides Synthesis : The synthesis of corticotropin peptides that include similar sequences has been reported by Inouye and Watanabe (1977). Their work contributes to understanding the chemical synthesis of peptides related to hormonal functions (Inouye & Watanabe, 1977).

Antioxidant Properties : Pelogeykina et al. (2015) explored the antioxidant action of peptides structurally similar to this compound. Their research highlights the role of such peptides in reducing free radical oxidation, potentially contributing to therapeutic strategies against oxidative stress (Pelogeykina et al., 2015).

Collagen Proline Hydroxylation : Rhoads and Udenfriend (1969) studied the substrate specificity of collagen proline hydroxylase using peptides including this compound. Their findings are significant in understanding collagen synthesis and post-translational modifications in proteins (Rhoads & Udenfriend, 1969).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

(2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N5O5/c23-11-5-4-9-17(22(31)32)26-19(28)14-25-20(29)18(13-15-7-2-1-3-8-15)27-21(30)16-10-6-12-24-16/h1-3,7-8,16-18,24H,4-6,9-14,23H2,(H,25,29)(H,26,28)(H,27,30)(H,31,32)/t16-,17-,18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMILMCIMLLYNMB-BZSNNMDCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CCCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436108 |

Source

|

| Record name | (2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21957-31-3 |

Source

|

| Record name | (2S)-6-amino-2-[[2-[[(2S)-3-phenyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[2-[[(2S)-2-hydroxy-3-phenoxypropyl]amino]ethoxy]phenoxy]acetic acid](/img/structure/B1146117.png)